Thiarabine

Beschreibung

Thiarabine is a analog of antimetabolite cytarabine (ara-C), with potential antineoplastic activity. Upon administration, this compound (T-araC) is phosphorylated to the triphosphate form T-araCTP and competes with cytidine for incorporation into DNA. This results in an inhibition of DNA replication and RNA synthesis, chain termination and may eventually decrease tumor cell proliferation. Compared to ara-C, T-araC appears to have a longer half-life and has a higher efficacy.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

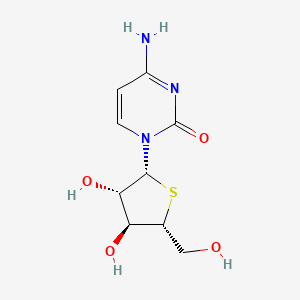

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKJJSAXUFZQTL-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949443 | |

| Record name | 4-Imino-1-(4-thiopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26599-17-7 | |

| Record name | Thiarabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026599177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imino-1-(4-thiopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCO2764D5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Synthesis and Purification of Thiarabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarabine, also known as 4'-thio-ara-C or 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a promising nucleoside analog with significant antineoplastic activity.[1][2] Structurally similar to the established anticancer drug cytarabine (ara-C), this compound distinguishes itself by the substitution of the oxygen atom in the arabinofuranose ring with a sulfur atom.[1] This modification confers enhanced stability and superior efficacy against a range of cancers, particularly solid tumors, in preclinical studies.[1][2] This technical guide provides an in-depth overview of the chemical synthesis and purification of this compound, along with a summary of its mechanism of action.

Chemical Synthesis of this compound

The synthesis of this compound has been approached through various routes, with a common strategy involving the glycosylation of a cytosine base with a protected 4'-thio-arabinofuranosyl donor, followed by deprotection.[1] A facile and high-yield synthesis has been reported, making gram-scale production feasible for research and development.[3][4][5][6]

Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process beginning with a protected 4-thioarabinofuranose intermediate.

Caption: A generalized workflow for the chemical synthesis of this compound.

Key Experimental Protocols

1. Glycosylation of Silylated Cytosine with Protected 4-Thioarabinofuranose:

A common method involves the coupling of a protected 4-thioarabinofuranose derivative with silylated cytosine.[6]

-

Materials: 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-arabinofuranose, cytosine, hexamethyldisilazane (HMDS), trimethylsilyl chloride (TMSCl), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and anhydrous acetonitrile.

-

Procedure:

-

A suspension of the protected 4-thioarabinofuranose and cytosine is prepared in anhydrous acetonitrile.

-

HMDS and TMSCl are added consecutively, and the mixture is stirred at room temperature to facilitate the silylation of cytosine in situ.[6]

-

The reaction mixture is then cooled, and TMSOTf is added to catalyze the glycosylation reaction.

-

The reaction is stirred at a low temperature for several hours.

-

Work-up involves warming the reaction to room temperature, concentrating the volume, and then partitioning between an organic solvent (e.g., dichloromethane) and water, followed by washes with saturated sodium bicarbonate solution.[7]

-

The organic layer is dried and evaporated to yield the crude protected this compound.

-

2. Deblocking (Deprotection) of the Protected this compound:

The removal of the protecting groups (e.g., benzyl groups) is a critical step to yield the final active compound.

-

Materials: Protected this compound, boron trichloride (BCl₃), and an appropriate solvent.

-

Procedure:

-

The protected this compound is dissolved in a suitable solvent.

-

The solution is cooled to a low temperature.

-

A solution of BCl₃ is added, and the reaction is stirred for a specified period.

-

The reaction is quenched and worked up to yield the crude this compound.

-

Summary of Yields and Reaction Conditions

| Step | Key Reagents | Anomeric Ratio (α/β) | Yield | Reference |

| Glycosylation | TMSOTf | 2:1 | 77.5% (for the anomeric mixture of the tri-O-benzyl cytosine nucleoside) | [6] |

| Deblocking | BCl₃ | 2:1 | 85% (for the anomeric mixture) | [6] |

| Conversion of Uracil to Cytosine Nucleoside | 2,4,6-triisopropylbenzenesulfonate derivative | - | Not specified | [6] |

Purification of this compound

The purification of this compound is essential to remove unreacted starting materials, byproducts, and the undesired anomer. Common techniques include silica gel chromatography and crystallization.[1]

Experimental Protocols for Purification

1. Silica Gel Chromatography:

This technique is employed to separate the desired β-anomer from the α-anomer and other impurities.[7]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A solvent system such as chloroform/methanol (e.g., 98:2 v/v) is often used.[7] The polarity of the mobile phase can be adjusted to achieve optimal separation.

-

Procedure:

-

The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto a pre-packed silica gel column.

-

The column is eluted with the chosen solvent system.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

-

The pure fractions are combined and the solvent is evaporated to yield the purified compound.

-

2. Crystallization:

Crystallization is a powerful technique for obtaining highly pure this compound.

-

Solvent: Water has been reported as a suitable solvent for the crystallization of the final product.[6]

-

Procedure:

-

The crude or partially purified this compound is dissolved in a minimal amount of hot solvent.

-

The solution is allowed to cool slowly to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Mechanism of Action

This compound exerts its anticancer effects as an antimetabolite, similar to cytarabine.[8] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then interferes with DNA synthesis.[1][8][9][10]

Cellular Activation and DNA Incorporation Pathway

Caption: Intracellular activation of this compound and its subsequent effects on DNA.

Upon entering a cell, this compound is sequentially phosphorylated by cellular kinases to its active 5'-triphosphate form (T-araCTP).[8][9][10] T-araCTP then acts as a competitive inhibitor of DNA polymerase.[10] Furthermore, it is incorporated into the growing DNA strand, leading to chain termination and ultimately inhibiting DNA replication and RNA synthesis.[8][9] This disruption of nucleic acid synthesis leads to the inhibition of tumor cell proliferation and cell death.[8] Notably, the 5'-triphosphate of this compound has a long retention time in tumor cells, which contributes to its potent antitumor activity.[2]

Conclusion

The chemical synthesis of this compound can be achieved through a facile and high-yield route, making it accessible for further preclinical and clinical investigations. Effective purification strategies, primarily involving silica gel chromatography and crystallization, are crucial for obtaining the pure, biologically active β-anomer. A thorough understanding of its synthesis, purification, and mechanism of action is fundamental for the ongoing development of this compound as a next-generation anticancer therapeutic.

References

- 1. Buy this compound | 6599-17-7 | >98% [smolecule.com]

- 2. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4'-thio-beta-D-arabinofuranosylcytosine (4'-thio-ara-C) and comparison of its anticancer activity with that of ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Facebook [cancer.gov]

- 9. This compound | C9H13N3O4S | CID 168566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Metabolism of 4'-thio-beta-D-arabinofuranosylcytosine in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Powerhouse: A Technical Deep Dive into the Antitumor Activity of Thiarabine

For Immediate Release

BIRMINGHAM, AL – November 7, 2025 – In the competitive landscape of oncology drug development, Thiarabine (4'-thio-ara-C), a novel nucleoside analog, has emerged as a potent preclinical candidate, demonstrating significant antitumor activity across a range of hematological malignancies and solid tumors. This technical guide provides an in-depth analysis of this compound's preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, efficacy, and the experimental framework used to establish its promising profile.

This compound, a derivative of cytarabine (ara-C), distinguishes itself through a key structural modification—the replacement of the 4'-oxygen with a sulfur atom in the arabinofuranosyl ring. This alteration contributes to its unique biochemical properties and enhanced antitumor efficacy, particularly in solid tumors where cytarabine has shown limited activity.[1][2]

In Vitro Cytotoxicity: Broad and Potent Activity

This compound has demonstrated potent cytotoxic effects against a panel of human cancer cell lines, particularly those of hematological origin. While specific IC50 values are not extensively published in a consolidated format, studies have consistently highlighted its activity in cell lines such as the human promyelocytic leukemia cell line HL-60 and others.

| Cell Line | Cancer Type | Reported Activity |

| HL-60 | Acute Promyelocytic Leukemia | Curative effects observed in xenograft models[3][4] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Tumor regressions observed in xenograft models[3][4] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Tumor regressions observed in xenograft models[3][4] |

| K-562 | Chronic Myelogenous Leukemia | Tumor regressions observed in xenograft models[3][4] |

| AS283 | Lymphoma | Curative effects observed in xenograft models[3] |

| RL | Lymphoma | Tumor regressions observed in xenograft models[3] |

| RPMI-8226 | Myeloma | No appreciable activity observed[3] |

| HCT-116 | Colon Carcinoma | Not specified |

In Vivo Antitumor Efficacy: Superiority in Xenograft Models

Preclinical evaluation in human tumor xenograft models has been a cornerstone in establishing the therapeutic potential of this compound. These studies, primarily conducted in immunodeficient mice, have demonstrated its significant antitumor activity, often showing superiority over established chemotherapeutic agents.

This compound has been shown to be more efficacious than cytarabine (ara-C), clofarabine, fludarabine monophosphate, cladribine, and gemcitabine in several leukemia and lymphoma xenograft models.[3][4] Notably, it has exhibited curative activity against HL-60 leukemia and AS283 lymphoma models and has induced tumor regressions in CCRF-CEM, MOLT-4, and K-562 leukemia, and RL lymphoma models.[3]

Summary of Comparative In Vivo Efficacy

| Cancer Model | This compound Efficacy Compared to: |

| Leukemia/Lymphoma | More efficacious than ara-C/palmO-ara-C (in four models)[3] |

| Leukemia/Lymphoma | More efficacious than clofarabine (in three models)[3] |

| Leukemia/Lymphoma | More efficacious than fludarabine monophosphate (in five models)[3] |

| Leukemia/Lymphoma | More efficacious than cladribine (in four models)[3] |

| Leukemia/Lymphoma | More efficacious than gemcitabine (in six models)[3] |

Mechanism of Action: A Multi-Step Process

The antitumor activity of this compound is initiated by its cellular uptake and subsequent metabolic activation. As a nucleoside analog, it requires phosphorylation to its active triphosphate form to exert its cytotoxic effects.

References

Thiarabine's Inhibition of DNA and RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarabine (4'-thio-arabinofuranosylcytosine), a nucleoside analogue of cytarabine (ara-C), has demonstrated significant potential as an antineoplastic agent. Its primary mechanism of action involves the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, detailed experimental protocols for its study, and a summary of its cytotoxic activity.

Introduction

This compound is a synthetic pyrimidine nucleoside analog that differs from its parent compound, cytarabine, by the substitution of the oxygen atom in the furanose ring with a sulfur atom. This structural modification confers a higher metabolic stability and a longer intracellular half-life to its active triphosphate form, resulting in superior antitumor activity compared to cytarabine.[1] this compound has shown promising preclinical activity against a broad range of hematological malignancies and solid tumors, leading to its evaluation in Phase I clinical trials.[2]

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process involving metabolic activation and subsequent disruption of nucleic acid synthesis.

Metabolic Activation

Upon cellular uptake, this compound is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form. Subsequent phosphorylations by other cellular kinases convert it to the active metabolite, this compound triphosphate (T-araCTP).[1]

Inhibition of DNA Synthesis

The primary mechanism of this compound's cytotoxicity is the potent inhibition of DNA synthesis. T-araCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases, particularly DNA polymerase alpha.[3] The incorporation of T-araCMP into the DNA chain leads to chain termination, as the 3'-hydroxyl group of the arabinose sugar is in a sterically unfavorable position for the formation of the next phosphodiester bond. This results in the stalling of replication forks and the activation of DNA damage response pathways.

Inhibition of RNA Synthesis

In addition to its effects on DNA synthesis, T-araCTP can also be incorporated into RNA by RNA polymerases.[4] This incorporation disrupts RNA chain elongation and interferes with RNA processing and function, contributing to the overall cytotoxicity of the drug.

Cellular Consequences of this compound Action

The inhibition of DNA and RNA synthesis by this compound triggers a cascade of cellular events, ultimately leading to cancer cell death.

Cell Cycle Arrest

By disrupting DNA replication, this compound induces cell cycle arrest, primarily at the S-phase and G1/S boundary.[5][6] This arrest is mediated by the activation of cell cycle checkpoint proteins that halt cell cycle progression to allow for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis. The cell cycle arrest mechanism for the analogous compound cytarabine involves the upregulation of INK4 family genes, which inhibit cyclin-dependent kinases (CDKs) like CDK4, preventing the formation of the CDK4/cyclin D1 complex necessary for G1/S transition.[5]

Induction of Apoptosis

Prolonged exposure to this compound and the accumulation of irreparable DNA damage trigger programmed cell death, or apoptosis. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. For cytarabine, it has been shown to induce apoptosis through a Bax-dependent pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.[7][8] Furthermore, cytarabine-induced apoptosis is associated with the downregulation of the anti-apoptotic protein Mcl-1.[4]

Quantitative Data

The cytotoxic and inhibitory activities of this compound and its metabolites have been quantified in various studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | Data not available |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Data not available |

| MOLT-4 | Acute Lymphoblastic Leukemia | Data not available |

| K-562 | Chronic Myelogenous Leukemia | Data not available |

| RL | Non-Hodgkin's Lymphoma | Data not available |

| AS283 | B-cell Lymphoma | Data not available |

| RPMI-8226 | Multiple Myeloma | No appreciable activity |

Note: Specific IC50 values for this compound in these cell lines were not available in the searched literature, though the compound was reported to be active against them.[9]

Enzyme Inhibition

The triphosphate form of this compound (T-araCTP) is a competitive inhibitor of DNA polymerases.

| Enzyme | Substrate | Inhibition Constant (Ki) |

| DNA Polymerase α | dCTP | Data not available |

| DNA Polymerase β | dCTP | Data not available |

| DNA Polymerase γ | dCTP | Data not available |

| RNA Polymerase II | CTP | Data not available |

Note: Specific Ki values for T-araCTP were not found in the searched literature. However, the related compound ara-CTP is a known competitive inhibitor of DNA polymerases.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This assay directly measures the inhibition of DNA synthesis by this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

24-well plates

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period.

-

Pulse-label the cells by adding [³H]-Thymidine (e.g., 1 µCi/mL) to each well for the last 1-2 hours of the treatment period.

-

Wash the cells with ice-cold PBS to remove unincorporated [³H]-Thymidine.

-

Precipitate the DNA by adding ice-cold 10% TCA and incubating on ice for 30 minutes.

-

Wash the precipitate with 5% TCA to remove acid-soluble radioactivity.

-

Solubilize the DNA precipitate in a suitable buffer (e.g., 0.1 N NaOH).

-

Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine the percentage of inhibition of [³H]-Thymidine incorporation relative to the untreated control.[1][10]

Conclusion

This compound is a promising anticancer agent that effectively inhibits both DNA and RNA synthesis. Its unique chemical structure leads to enhanced metabolic stability and prolonged intracellular retention of its active form, T-araCTP. This results in potent inhibition of DNA and RNA polymerases, leading to cell cycle arrest and apoptosis in cancer cells. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for its further preclinical and clinical development. Future research should focus on elucidating the specific signaling pathways activated by this compound and identifying biomarkers that can predict patient response to this novel therapeutic agent.

References

- 1. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of 1-beta-D-arabinofuranosylthymine 5'-triphosphate and 1-beta-D-arabinofuranosylcytosine 5'-triphosphate on DNA polymerases from murine cells and oncornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanisms of Ara-C-induced apoptosis of resting B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Administration of low-dose cytarabine results in immediate S-phase arrest and subsequent activation of cell cycling in murine stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytosine arabinoside rapidly activates Bax-dependent apoptosis and a delayed Bax-independent death pathway in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical antitumor activity of this compound in human leukemia and lymphoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

In vitro cytotoxicity of Thiarabine in various cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Thiarabine, a promising deoxycytidine analog with significant anticancer activity. This document summarizes available data on its efficacy in various cell lines, details relevant experimental protocols, and illustrates its mechanism of action through signaling pathway diagrams.

Introduction to this compound

This compound, also known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a nucleoside analog that has demonstrated potent antitumor activity. Structurally similar to cytarabine (ara-C), this compound's key distinction is the substitution of the 4'-oxygen with a sulfur atom. This modification confers unique biochemical properties, including a longer retention time of its active triphosphate form within tumor cells and potent inhibition of DNA synthesis. Preclinical studies have shown this compound to be effective against a range of human tumor xenografts, exhibiting superiority over other established anticancer agents like gemcitabine and cytarabine, particularly in solid tumors.[1]

Quantitative Cytotoxicity Data

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | Not explicitly stated in the provided search results. | This compound was reported to be curative against HL-60 leukemia xenografts.[2] |

| AS283 | Lymphoma | Not explicitly stated in the provided search results. | This compound was reported to be curative against AS283 lymphoma xenografts.[2] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Not explicitly stated in the provided search results. | This compound effected tumor regressions in CCRF-CEM leukemia models.[2] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Not explicitly stated in the provided search results. | This compound effected tumor regressions in MOLT-4 leukemia models.[2] |

| K-562 | Chronic Myelogenous Leukemia | Not explicitly stated in the provided search results. | This compound effected tumor regressions in K-562 leukemia models.[2] |

| RL | Lymphoma | Not explicitly stated in the provided search results. | This compound effected tumor regressions in RL lymphoma models.[2] |

| RPMI-8226 | Multiple Myeloma | No appreciable activity reported. | This compound did not exhibit significant activity against RPMI-8226 myeloma.[2] |

| HFF | Human Foreskin Fibroblast | > 100 µM (CC50) | Cytotoxicity against HFF after 3 days by MTS assay.[3] Antiproliferative activity (IC50) was 1 µM after 3 days by Coulter counting analysis, indicating a distinction between cytotoxic and antiproliferative effects.[3] |

| Solid Tumors | Various | Not explicitly stated in the provided search results. | This compound has demonstrated excellent activity against various solid tumor xenografts.[1] |

Experimental Protocols

The following sections detail standardized protocols for determining the in vitro cytotoxicity of this compound. These are based on established methodologies for nucleoside analogs.

Cell Culture and Maintenance

-

Cell Lines: Obtain the desired cancer cell lines from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells regularly to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Harvest cells in their logarithmic growth phase.

-

Determine cell viability using a method like trypan blue exclusion.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment and recovery.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).

-

Perform serial dilutions of this compound to achieve a range of final concentrations.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis and IC50 Determination:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using a non-linear regression analysis.[4]

-

Visualizations

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by acting as a fraudulent nucleoside.[5][6] Upon entering the cell, it is phosphorylated to its active triphosphate form, this compound-TP. This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand by DNA polymerase. The incorporation of this compound-TP leads to the termination of DNA chain elongation and inhibits DNA synthesis, ultimately triggering apoptosis and cell death.[5]

Caption: this compound's intracellular activation and mechanism of DNA synthesis inhibition.

Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the key steps involved in a typical in vitro cytotoxicity assay to determine the IC50 value of a compound like this compound.

Caption: A generalized workflow for determining the IC50 of this compound using an MTT assay.

References

- 1. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical antitumor activity of this compound in human leukemia and lymphoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H13N3O4S | CID 168566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

Thiarabine (OSI-7836): A Technical Guide to its Molecular Structure, Properties, and Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarabine (OSI-7836), a synthetic nucleoside analog of cytarabine, has demonstrated significant potential as an antineoplastic agent. Its unique structural modification, the substitution of the 4'-oxygen with a sulfur atom in the arabinofuranosyl ring, confers distinct biochemical properties that translate to a broad spectrum of antitumor activity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, which involves intracellular phosphorylation to its active triphosphate form and subsequent incorporation into DNA, leading to inhibition of DNA synthesis and G2 phase cell cycle arrest. This guide also includes a summary of its preclinical antitumor efficacy in various cancer models and outlines key experimental protocols for its study.

Molecular Structure and Properties

This compound, chemically known as 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one, is a pyrimidine nucleoside analog.[1] Its structure is closely related to cytarabine (ara-C), with the key difference being the presence of a sulfur atom in the sugar moiety, classifying it as a 4'-thionucleoside.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C9H13N3O4S | [1] |

| Molecular Weight | 259.28 g/mol | [1] |

| IUPAC Name | 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one | [1] |

| CAS Number | 26599-17-7 | [1] |

| Synonyms | OSI-7836, 4'-Thioaracytidine, 4'-thio-araC, T-araC | [1] |

| XlogP | -1.3 | [1] |

| Solubility | Soluble in DMSO, not in water | [2] |

| Appearance | Not specified in retrieved results | |

| Melting Point | Not specified in retrieved results |

Mechanism of Action and Signaling Pathway

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects.[3] The proposed mechanism of action involves a multi-step process culminating in the disruption of DNA synthesis and cell cycle progression.

Upon cellular uptake, this compound is phosphorylated by deoxycytidine kinase to its monophosphate form, which is then further converted to the active triphosphate metabolite, this compound triphosphate (T-araCTP).[1] T-araCTP acts as a competitive inhibitor of deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands by DNA polymerases.[1] The incorporation of T-araCTP into the DNA chain leads to the termination of DNA elongation, inhibition of both DNA and RNA synthesis, and ultimately, induction of apoptosis.[1][3]

A key feature of this compound's mechanism is its ability to induce cell cycle arrest at the G2 phase, a distinct point of inhibition compared to gemcitabine.[1] This G2 arrest is likely a consequence of the DNA damage and replication stress caused by the incorporation of this compound into DNA. Such cellular stress is known to activate DNA damage response (DDR) pathways, primarily the ATR-Chk1 signaling cascade, which plays a crucial role in the G2/M checkpoint.

Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.

Caption: Proposed mechanism of action for this compound (OSI-7836).

Biological and Antitumor Activity

This compound has demonstrated a broad spectrum of antitumor activity in preclinical studies, exhibiting efficacy against both hematological malignancies and solid tumors.[4][5] A notable characteristic of this compound is its superior or comparable activity to other established nucleoside analogs in various cancer models.

In Vitro Cytotoxicity

In Vivo Antitumor Efficacy

This compound has shown significant antitumor activity in numerous human tumor xenograft models in mice. A summary of its activity in various cancer types is presented in Table 2.

| Cancer Type | Xenograft Models | Observed Activity | Reference(s) |

| Leukemia | HL-60, CCRF-CEM, MOLT-4, K-562 | Curative in HL-60; tumor regressions in others. More efficacious than ara-C, clofarabine, fludarabine, cladribine, and gemcitabine in several models. | [4] |

| Lymphoma | AS283, RL | Curative in AS283; tumor regressions in RL. | [4] |

| Myeloma | RPMI-8226 | No appreciable activity observed. | [4] |

| Solid Tumors | Colon, Non-small cell lung, Prostate, Breast, Pancreatic, Renal | Excellent activity reported. Superior to gemcitabine and cytarabine. | [2][5] |

Pharmacokinetics

Limited pharmacokinetic data for this compound is available in the public domain. The oral bioavailability in preclinical models has been reported to be approximately 16%.[6] This allows for effective once-daily oral dosing, a potential advantage over other nucleoside analogs that require intravenous administration.[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of this compound. These are generalized protocols based on standard laboratory techniques and information gathered on similar compounds, as detailed step-by-step protocols for this compound were not available in the search results.

Chemical Synthesis of this compound

The synthesis of this compound (4'-thio-β-D-arabinofuranosylcytosine) has been reported via a "facile route in high yields," though specific details are sparse in the available literature. The general approach involves the synthesis of a protected 4'-thioarabinofuranosyl donor, which is then coupled with a silylated cytosine derivative. The final step involves the deprotection of the resulting nucleoside to yield this compound.

A diagrammatic workflow for the general synthesis is provided below.

References

- 1. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical antitumor activity of this compound in human leukemia and lymphoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivochem.net [invivochem.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. ATR Regulates a G2-Phase Cell-Cycle Checkpoint in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

The Promise of Thiarabine: An In-depth Technical Guide to its Oral Bioavailability and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thiarabine (4'-thio-ara-C) is a deoxycytidine nucleoside analog that has demonstrated significant potential as an anticancer agent. Structurally similar to the well-established chemotherapeutic drug cytarabine (ara-C), this compound's key distinction lies in the substitution of the 4'-oxygen of the sugar ring with a sulfur atom. This modification results in a unique biochemical profile, conferring notable advantages in terms of its spectrum of activity, particularly against solid tumors, and its pharmacokinetic properties, including oral bioavailability. This technical guide provides a comprehensive overview of the available preclinical and early clinical data on the oral bioavailability and efficacy of this compound, with a focus on its mechanism of action, experimental validation, and future therapeutic prospects.

Core Data Summary

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value/Observation | Species | Route of Administration | Citation |

| Oral Bioavailability | ~16% | Mouse | Oral | [1][2] |

| Intracellular Half-life of Active Metabolite (T-araCTP) | Approximately twice that of ara-CTP | Human (CEM cells) | In vitro | [3][4] |

| Effective Dosing Schedule | Once per day | Mouse | Oral, IP | [1] |

| Comparative Efficacy of Administration Routes | IV and IP routes are equally effective and more efficacious than the oral route. | Mouse | IV, IP, Oral | [5] |

Table 2: Preclinical Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Type | Cell Line | Efficacy Outcome | Comparator Drug(s) | Citation |

| Acute Myeloid Leukemia | HL-60 | Curative | More efficacious than ara-C, clofarabine, fludarabine, cladribine, and gemcitabine. | [2][6] |

| Lymphoma | AS283 | Curative | More efficacious than ara-C, clofarabine, fludarabine, cladribine, and gemcitabine. | [6] |

| Leukemia | CCRF-CEM | Tumor Regression | More efficacious than gemcitabine. | [6] |

| Leukemia | MOLT-4 | Tumor Regression | More efficacious than ara-C, clofarabine, fludarabine, cladribine, and gemcitabine. | [6] |

| Leukemia | K-562 | Tumor Regression | More efficacious than ara-C, clofarabine, fludarabine, cladribine, and gemcitabine. | [6] |

| Colon Cancer | HCT-116 | Curative | Minimally active at best with ara-C. | [5] |

| Colon Cancer | SW-620 | Curative | Minimally active at best with ara-C. | [5] |

| Non-Small Cell Lung Cancer (NSCL) | NCI-H23 | Curative | N/A | [5] |

| Renal Cancer | CAKI-1 | Curative | Minimally active at best with ara-C. | [5] |

| Prostate Cancer | DU-145 | Partial/Complete Regression | N/A | [5] |

| Pancreatic Cancer | PANC-1 | Partial/Complete Regression | N/A | [5] |

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step intracellular process that ultimately leads to the inhibition of DNA synthesis and the induction of apoptosis. While its basic mechanism is similar to that of cytarabine, key quantitative differences in its biochemical pharmacology are responsible for its superior antitumor activity, especially against solid tumors.[1]

The primary steps in this compound's mechanism of action are:

-

Cellular Uptake: this compound enters the cell via nucleoside transporters.

-

Phosphorylation: Once inside the cell, this compound is converted to its active triphosphate form, this compound-5'-triphosphate (T-araCTP), through a series of phosphorylation steps initiated by the enzyme deoxycytidine kinase (dCK).[3][7] Although the overall rate of phosphorylation of this compound is slower than that of cytarabine, at pharmacologically relevant concentrations, similar levels of the active triphosphate metabolite are formed.[3][7]

-

Inhibition of DNA Synthesis: T-araCTP is a potent competitive inhibitor of DNA polymerases. It is incorporated into the growing DNA strand, where it acts as a chain terminator, preventing further DNA elongation.[3][8] T-araCTP has been shown to be a 10- to 20-fold more potent inhibitor of DNA synthesis than ara-CTP.[3][4]

-

Prolonged Intracellular Retention: A key advantage of this compound is the significantly longer intracellular half-life of its active metabolite, T-araCTP, which is approximately twice that of ara-CTP.[3][4] This prolonged retention of the active form within tumor cells is a major contributing factor to its enhanced efficacy.

-

Induction of Apoptosis: The inhibition of DNA synthesis and DNA damage caused by this compound incorporation triggers programmed cell death (apoptosis). While the specific caspase activation cascade for this compound has not been fully elucidated, similar nucleoside analogs are known to induce apoptosis through caspase-dependent pathways.

Experimental Protocols

The preclinical efficacy of this compound has been primarily evaluated in human tumor xenograft models in immunocompromised mice. The following provides a generalized protocol based on published studies.

Human Tumor Xenograft Models

-

Animal Model: Athymic nude or SCID (Severe Combined Immunodeficiency) mice are typically used to prevent rejection of the human tumor grafts.

-

Cell Lines: A variety of human tumor cell lines are used, including:

-

Tumor Implantation:

-

For leukemia and lymphoma models, cells are often implanted subcutaneously in the flank of the mice.[9]

-

For solid tumors, fragments of tumors or cultured cells are implanted subcutaneously.

-

-

Treatment Administration:

-

Vehicle: The specific vehicle for oral administration is not consistently detailed in the abstracts, but sterile saline or other appropriate buffered solutions are common for intraperitoneal (IP) and intravenous (IV) injections.

-

Dosing: Dosing regimens vary between studies but often involve daily administration for a set number of days (e.g., q1dx9 - daily for 9 days).[5] The maximum tolerated dose (MTD) is determined in preliminary studies.

-

Route of Administration: this compound has been tested via oral gavage, intraperitoneal injection, and intravenous injection.[5]

-

-

Efficacy Assessment:

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

-

Tumor Growth Inhibition (TGI): TGI is a common endpoint to quantify the antitumor effect. It is often calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

-

Tumor Regression: This is often defined as a decrease in tumor volume from the start of treatment.

-

"Curative" Outcome: This is typically defined as the complete disappearance of the tumor with no recurrence for a specified period after the cessation of treatment.

-

-

Toxicity Monitoring: Animal body weight is monitored regularly as an indicator of systemic toxicity. Clinical signs of distress are also observed daily.

Clinical Development

This compound has progressed to early-stage clinical trials based on its promising preclinical data. It has been evaluated in at least three Phase I clinical trials in heavily pretreated patients with both hematologic malignancies and solid tumors, where it demonstrated some activity.[1] A Phase I/II dose-escalation study was initiated for patients with various leukemias and lymphomas to determine the maximum tolerated dose and a recommended Phase II dose.[10] Myelosuppression was identified as a dose-limiting toxicity in trials involving solid tumors.[10] Detailed quantitative results from these clinical trials are not yet widely available in the public domain.

Discussion and Future Directions

This compound stands out from its parent compound, cytarabine, due to several key pharmacological advantages. Its oral bioavailability of approximately 16% in preclinical models, while modest, opens the possibility for oral dosing regimens, which could improve patient convenience and allow for more sustained drug exposure compared to intravenous infusions.[1][2]

The most significant advantage of this compound appears to be its broad spectrum of activity, particularly against solid tumors, where cytarabine is largely ineffective.[5] This is attributed to the long intracellular retention of its active triphosphate metabolite, T-araCTP.[3][4] The prolonged presence of this potent DNA synthesis inhibitor within tumor cells likely overcomes some of the resistance mechanisms that limit the efficacy of cytarabine.

Future research should focus on several key areas to fully realize the therapeutic potential of this compound:

-

Improving Oral Bioavailability: Formulation strategies, such as the development of prodrugs or the use of permeation enhancers, could potentially increase the oral bioavailability of this compound, thereby enhancing its therapeutic index when administered orally.

-

Combination Therapies: Preclinical studies have shown that this compound can have additive or greater than additive effects when combined with other chemotherapeutic agents like irinotecan, paclitaxel, cisplatin, and cyclophosphamide.[11] Further investigation into optimal combination regimens is warranted.

-

Clinical Evaluation: The completion and publication of results from ongoing and future clinical trials are crucial to establish the safety and efficacy of this compound in various cancer types. These studies will also help to identify patient populations most likely to benefit from this compound therapy.

Conclusion

This compound is a promising anticancer agent with a distinct pharmacological profile that confers significant advantages over cytarabine, including oral bioavailability and a broader spectrum of antitumor activity, particularly against solid tumors. Its mechanism of action, centered on the potent and sustained inhibition of DNA synthesis, has been well-characterized in preclinical models. While further clinical development is needed to fully define its role in cancer therapy, the existing data strongly support its continued investigation as a valuable addition to the oncologist's armamentarium.

References

- 1. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of 4'-thio-beta-D-arabinofuranosylcytosine in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical antitumor activity of 4'-thio-beta-D-arabinofuranosylcytosine (4'-thio-ara-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical antitumor activity of this compound in human leukemia and lymphoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of 4'-thio-beta-D-arabinofuranosylcytosine and its analogs by human deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. reactionbiology.com [reactionbiology.com]

- 10. | BioWorld [bioworld.com]

- 11. Preclinical combination therapy of this compound plus various clinical anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiarabine: A Technical Guide to its Potential in Solid Tumor Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarabine (4'-thio-ara-C) is a promising deoxycytidine nucleoside analog that has demonstrated significant preclinical efficacy against a range of solid tumors.[1] Its unique biochemical pharmacology, including a distinct mechanism of action and superior activity in animal models compared to traditional nucleoside analogs like cytarabine (ara-C), positions it as a candidate for further clinical investigation.[2][3] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data in solid tumors, and potential signaling pathway interactions. Detailed experimental protocols and structured quantitative data are presented to support ongoing and future research and development efforts.

Core Mechanism of Action: DNA Synthesis Inhibition

This compound's primary mechanism of action is the inhibition of DNA synthesis, a hallmark of cytotoxic chemotherapy.[2] As a nucleoside analog, it structurally mimics deoxycytidine, allowing it to be recognized and processed by cellular machinery.

The key steps are as follows:

-

Cellular Uptake: this compound enters the cancer cell.

-

Phosphorylation: Intracellular kinases phosphorylate this compound to its active triphosphate form, this compound-TP (T-araCTP).[4][5]

-

DNA Incorporation: T-araCTP competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand during replication.

-

Chain Termination: The incorporation of T-araCTP into the DNA backbone results in the termination of DNA chain elongation.[5]

-

Inhibition of Synthesis: This process ultimately leads to a potent inhibition of both DNA and RNA synthesis, culminating in cell cycle arrest and apoptosis (programmed cell death).[4][5]

A crucial attribute that distinguishes this compound from other analogs is the long intracellular retention time of its active 5'-triphosphate form, which may contribute to its superior antitumor activity.[2][3][6]

Secondary Mechanism: Anti-Angiogenic Activity

Beyond its direct cytotoxic effects, preclinical evidence suggests this compound possesses anti-angiogenic properties, a feature not prominently observed with its structural analog, ara-C.[1] This dual mechanism may explain its enhanced efficacy in solid tumors, which rely on the formation of new blood vessels (angiogenesis) for growth and metastasis.[1][7]

Studies have shown that this compound, but not ara-C, inhibits the migration and differentiation of human endothelial cells into capillary tubules.[1] This effect is linked to the abrogation of extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, a critical signaling molecule in the angiogenesis process.[1][7] By disrupting the ERK1/2 pathway, this compound can inhibit the development of new blood vessels in vivo.[1]

References

- 1. Antiangiogenic activity of 4'-thio-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxy...: Ingenta Connect [ingentaconnect.com]

- 4. This compound | C9H13N3O4S | CID 168566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Thiarabine in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarabine (also known as 4'-Thioaracytidine or OSI-7836) is a nucleoside analog with potent antineoplastic activity.[1][2] It is a derivative of cytarabine (ara-C) and has demonstrated superior antitumor effects in various preclinical models, including activity against solid tumors.[2][3] this compound's mechanism of action involves its conversion into a triphosphate form, which is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately resulting in cell cycle arrest and apoptosis.[4] These application notes provide detailed protocols for studying the effects of this compound on cancer cells in culture, with a focus on assessing cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways.

Mechanism of Action

This compound is a cytotoxic agent that targets fundamental processes of cell proliferation. Its primary mechanism of action can be summarized in the following steps:

-

Cellular Uptake and Phosphorylation: this compound is transported into the cell and is subsequently phosphorylated by deoxycytidine kinase and other kinases to its active triphosphate form, this compound triphosphate (T-araCTP).

-

Incorporation into DNA: T-araCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand by DNA polymerases.

-

Inhibition of DNA Synthesis and Chain Termination: The incorporation of T-araCTP into the DNA strand leads to chain termination and inhibits further DNA synthesis.[4] This disruption of DNA replication is a key cytotoxic event.

-

Induction of DNA Damage Response: The stalled replication forks and DNA strand breaks trigger a cellular DNA damage response (DDR).

-

Cell Cycle Arrest and Apoptosis: The activation of the DDR leads to cell cycle arrest, primarily at the G2/M phase, providing the cell an opportunity to repair the damage.[4] If the damage is too extensive, the cell is driven into the apoptotic pathway, leading to programmed cell death.

Data Presentation

Illustrative Quantitative Data

The following tables present illustrative data on the effects of this compound on various cancer cell lines. This data is provided for demonstration purposes to exemplify the expected outcomes from the described experimental protocols.

Table 1: Illustrative IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Illustrative IC50 (µM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.05 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.08 |

| HL-60 | Acute Promyelocytic Leukemia | 0.12 |

| K-562 | Chronic Myelogenous Leukemia | 0.25 |

| PC-3 | Prostate Cancer | 0.5 |

| HCT-116 | Colon Cancer | 0.8 |

| A549 | Lung Cancer | 1.2 |

Table 2: Illustrative Effect of this compound on Cell Viability (MTT Assay)

| This compound (µM) | CCRF-CEM (% Viability) | PC-3 (% Viability) |

| 0 (Control) | 100 ± 5.0 | 100 ± 4.5 |

| 0.01 | 85 ± 4.2 | 98 ± 3.9 |

| 0.05 | 52 ± 3.5 | 90 ± 4.1 |

| 0.1 | 35 ± 2.8 | 75 ± 3.2 |

| 0.5 | 15 ± 1.9 | 55 ± 2.5 |

| 1.0 | 5 ± 1.1 | 30 ± 2.1 |

Data are presented as mean ± standard deviation.

Table 3: Illustrative Induction of Apoptosis by this compound (Annexin V Assay)

| This compound (µM) | CCRF-CEM (% Apoptotic Cells) | PC-3 (% Apoptotic Cells) |

| 0 (Control) | 5 ± 1.2 | 4 ± 1.0 |

| 0.05 | 25 ± 2.5 | 15 ± 1.8 |

| 0.1 | 45 ± 3.1 | 30 ± 2.4 |

| 0.5 | 70 ± 4.2 | 55 ± 3.5 |

Apoptotic cells are defined as the sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Table 4: Illustrative Cell Cycle Analysis of CCRF-CEM Cells Treated with this compound

| This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 55 ± 3.0 | 30 ± 2.5 | 15 ± 2.0 |

| 0.05 | 40 ± 2.8 | 25 ± 2.1 | 35 ± 2.9 |

| 0.1 | 30 ± 2.5 | 15 ± 1.8 | 55 ± 3.4 |

| 0.5 | 20 ± 2.1 | 10 ± 1.5 | 70 ± 4.0 |

Data are presented as mean ± standard deviation.

Mandatory Visualization

Caption: this compound's mechanism of action leading to apoptosis.

Caption: this compound-induced DNA damage response signaling pathway.

Caption: General experimental workflow for this compound cell culture studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using a colorimetric MTT assay.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1]

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Staining:

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[10]

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) for propidium iodide.

-

-

Data Analysis:

-

Gate the cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Quantify the percentage of cells in each quadrant.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.[3]

Materials:

-

This compound-treated and control cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use a linear scale for the PI fluorescence channel (FL2 or FL3).

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of DNA Damage Response Proteins

This protocol is for the detection of key proteins involved in the DNA damage response pathway following this compound treatment.

Materials:

-

This compound-treated and control cells

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk1, anti-phospho-p53, anti-p53, anti-γH2AX, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound as desired.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Compare the levels of phosphorylated and total proteins between treated and control samples.

-

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. This compound | C9H13N3O4S | CID 168566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 13. docs.research.missouri.edu [docs.research.missouri.edu]

Application Notes and Protocols for In Vivo Administration of Thiarabine in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarabine (T-araC), or 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a nucleoside analog of cytarabine (ara-C) with significant potential as an antineoplastic agent.[1][2] Its unique structure, where a sulfur atom replaces the oxygen in the sugar moiety, confers enhanced stability and a distinct pharmacological profile.[2] this compound has demonstrated broad and potent antitumor activity in preclinical studies, showing efficacy against various human tumor xenografts in mice, including both hematological malignancies and solid tumors.[3][4][5] Notably, it has shown superior activity compared to other nucleoside analogs like gemcitabine and cytarabine, particularly against solid tumors.[2][3][4] this compound's mechanism of action involves its phosphorylation to the active triphosphate form, T-araCTP, which is then incorporated into DNA, inhibiting DNA replication and RNA synthesis, ultimately leading to cell death.[1][2][6] Key advantages of this compound observed in preclinical models include its oral bioavailability of approximately 16%, a longer retention time of its active metabolite in tumor cells, and its efficacy with once-daily dosing.[2][3][5]

These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse xenograft models, including detailed protocols and quantitative data from preclinical studies to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize the antitumor activity of this compound in various human tumor xenograft models.

Table 1: Efficacy of this compound in Human Leukemia and Lymphoma Xenograft Models

| Cell Line | Tumor Type | Mouse Strain | This compound Dose and Schedule | Route of Administration | Efficacy | Reference |

| HL-60 | Leukemia | Not Specified | Not Specified | Not Specified | Curative (6/6 tumor-free survivors) | [7] |

| AS283 | Lymphoma | Not Specified | Not Specified | Not Specified | Curative (3/6 and 4/6 cures in two studies) | [7] |

| CCRF-CEM | Leukemia | Not Specified | Not Specified | Not Specified | Tumor regressions, no cures | [7] |

| MOLT-4 | Leukemia | Not Specified | Not Specified | Not Specified | Tumor regressions, no cures | [7] |

| K-562 | Leukemia | Not Specified | Not Specified | Not Specified | Partial/complete regressions, a few cures | [7] |

| RL | Lymphoma | Not Specified | Not Specified | Intraperitoneal (i.p.) | Partial/complete regressions, a few cures | [7] |

| RPMI-8226 | Myeloma | Not Specified | Not Specified | Not Specified | No appreciable activity | [7][8] |

Table 2: Comparative Efficacy of this compound against Other Nucleoside Analogs in Leukemia/Lymphoma Models

| Comparison Agent | Number of Models Where this compound Was More Efficacious | Reference |

| ara-C/palmO-ara-C | 4 | [7][8] |

| Clofarabine | 3 | [7][8] |

| Fludarabine monophosphate | 5 | [7][8] |

| Cladribine | 4 | [7][8] |

| Gemcitabine | 6 | [4][7][8] |

Table 3: Efficacy of this compound in Human Solid Tumor Xenograft Models

| Tumor Type | Activity | Reference |

| Colon | Active | [7] |

| Non-small cell lung (NSCL) | Active | [7] |

| Prostate | Active | [7] |

| Breast | Active | [7] |

| Pancreatic | Active | [7] |

| Renal | Active | [7] |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound in tumor cells.

Experimental Workflow for In Vivo Efficacy Studies

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Caption: General experimental workflow for this compound efficacy testing.

Detailed Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Human Leukemia Xenograft Model (e.g., K-562)

Materials:

-

K-562 human chronic myelogenous leukemia cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

Female athymic nude mice (4-6 weeks old)

-

Trypan blue solution

-

Hemocytometer

-

Sterile syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture K-562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cells in exponential growth phase.

-

Cell Preparation for Implantation:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with sterile PBS.

-

Resuspend cells in sterile PBS and perform a cell count using a hemocytometer and trypan blue exclusion to determine viability (should be >95%).

-

Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep on ice.

-

-

Subcutaneous Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow.

-

Measure tumor dimensions 2-3 times per week using calipers.

-

Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

-

Proceed with treatment when tumors reach an average volume of 100-200 mm³.

-

Protocol 2: Preparation and Administration of this compound

Materials:

-

This compound powder

-

Sterile vehicle (e.g., 0.9% saline or PBS)

-

Sterile tubes and syringes for preparation and administration

-

Animal scale

Procedure:

-

This compound Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the mice.

-

On the day of administration, freshly prepare the this compound solution by dissolving the powder in the sterile vehicle. Ensure complete dissolution.

-

The final concentration should be such that the desired dose can be administered in a volume of approximately 0.1 mL per 10 g of body weight for intraperitoneal (i.p.) injection.

-

-

Administration:

-

Weigh each mouse to determine the precise volume of this compound solution to administer.

-

Intraperitoneal (i.p.) Injection: Restrain the mouse and inject the calculated volume of this compound solution into the peritoneal cavity.

-

Oral Gavage: For oral administration, use a suitable gavage needle to deliver the solution directly into the stomach.

-

Administer this compound according to the predetermined schedule (e.g., once daily for a specified number of days).

-

The control group should receive the vehicle only, following the same schedule and route of administration.

-

Protocol 3: Assessment of Antitumor Efficacy

Procedure:

-

Tumor Volume Measurement:

-

Continue to measure tumor volumes 2-3 times per week throughout the study.

-

-

Body Weight Monitoring:

-

Monitor the body weight of each mouse at the same frequency as tumor measurements to assess treatment-related toxicity. Significant weight loss (>15-20%) may require dose adjustment or cessation of treatment.

-

-

Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

-

Tumor Regression: Note any instances of partial or complete tumor regression in the treated groups.

-

Survival Analysis: Monitor mice for survival. Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or if they show signs of significant morbidity, in accordance with IACUC guidelines. Analyze survival data using Kaplan-Meier curves and log-rank tests.

-

-

Data Analysis and Reporting:

-

Graph the mean tumor volume ± SEM for each treatment group over time.

-

Statistically analyze the differences in tumor growth and survival between the treated and control groups.

-

Summarize the findings, including TGI, number of regressions or cures, and any observed toxicities.

-

These protocols provide a general framework for conducting in vivo studies with this compound. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are approved by their institutional animal care and use committee.

References

- 1. Facebook [cancer.gov]

- 2. Buy this compound | 6599-17-7 | >98% [smolecule.com]

- 3. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxy...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H13N3O4S | CID 168566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]